Cas no 93839-70-4 (Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]-)
![Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]- structure](https://www.kuujia.com/scimg/cas/93839-70-4x500.png)
Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]-
- 4-[(2-aminobenzyl)amino]cyclohexan-1-ol
- 4-[(2-aminophenyl)methylamino]cyclohexan-1-ol
- DTXSID10239743
- TRANS-4-[[(2-AMINOPHENYL)METHYL]AMINO]-CYCLOHEXANOL
- CS-0458823
- EN300-717603
- SCHEMBL24390493
- NS00039664
- EN300-260996
- (1r,4r)-4-{[(2-aminophenyl)methyl]amino}cyclohexan-1-ol
- AKOS015730362
- 93839-70-4
- trans-4-((2-Aminobenzyl)amino)cyclohexanol
- EINECS 298-841-3
- 4-((2-Aminobenzyl)amino)cyclohexan-1-ol
- AKOS015901255
- 46727-91-7
- 4-{[(2-AMINOPHENYL)METHYL]AMINO}CYCLOHEXAN-1-OL
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- Inchi: InChI=1S/C13H20N2O/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9,14H2
- InChI Key: UERRZQCPQRIPHN-UHFFFAOYSA-N
- SMILES: C1CC(CCC1NCC2=CC=CC=C2N)O
Computed Properties
- Exact Mass: 220.157563266g/mol
- Monoisotopic Mass: 220.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.3Ų
- XLogP3: 1.3
Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-717603-10.0g |
4-{[(2-aminophenyl)methyl]amino}cyclohexan-1-ol |
93839-70-4 | 10g |
$5221.0 | 2023-05-30 | ||
Enamine | EN300-717603-1.0g |
4-{[(2-aminophenyl)methyl]amino}cyclohexan-1-ol |
93839-70-4 | 1g |
$1214.0 | 2023-05-30 | ||
Enamine | EN300-717603-0.25g |
4-{[(2-aminophenyl)methyl]amino}cyclohexan-1-ol |
93839-70-4 | 0.25g |
$1117.0 | 2023-05-30 | ||
Enamine | EN300-717603-0.1g |
4-{[(2-aminophenyl)methyl]amino}cyclohexan-1-ol |
93839-70-4 | 0.1g |
$1068.0 | 2023-05-30 | ||
Enamine | EN300-717603-2.5g |
4-{[(2-aminophenyl)methyl]amino}cyclohexan-1-ol |
93839-70-4 | 2.5g |
$2379.0 | 2023-05-30 | ||
Enamine | EN300-717603-0.5g |
4-{[(2-aminophenyl)methyl]amino}cyclohexan-1-ol |
93839-70-4 | 0.5g |
$1165.0 | 2023-05-30 | ||
Enamine | EN300-717603-5.0g |
4-{[(2-aminophenyl)methyl]amino}cyclohexan-1-ol |
93839-70-4 | 5g |
$3520.0 | 2023-05-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529490-50mg |
4-((2-Aminobenzyl)amino)cyclohexan-1-ol |
93839-70-4 | 98% | 50mg |
¥18360.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529490-100mg |
4-((2-Aminobenzyl)amino)cyclohexan-1-ol |
93839-70-4 | 98% | 100mg |
¥19224.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529490-500mg |
4-((2-Aminobenzyl)amino)cyclohexan-1-ol |
93839-70-4 | 98% | 500mg |
¥20966.00 | 2024-04-24 |
Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]- Related Literature
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
Additional information on Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]-
Introduction to Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]- (CAS No. 93839-70-4)
The compound Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]-, identified by its CAS number 93839-70-4, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of derivatives characterized by its dual functionality, featuring both an alcohol moiety and an amino-substituted aromatic ring system. The structural configuration of this molecule not only makes it a subject of academic interest but also opens up diverse possibilities for its application in drug discovery and molecular pharmacology.
In recent years, the exploration of novel heterocyclic compounds has been a cornerstone in the development of innovative therapeutic agents. The presence of the 4-[[(2-aminophenyl)methyl]amino] substituent in Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]- introduces a unique pharmacophoric element that can interact with biological targets in novel ways. This feature has prompted researchers to investigate its potential as a building block for more complex drug molecules. The compound’s ability to serve as a scaffold for further chemical modifications underscores its versatility and utility in medicinal chemistry.
The synthesis of Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]- involves intricate organic transformations that highlight the synthetic prowess required to construct such molecules. The process typically begins with the functionalization of cyclohexanol, followed by the introduction of the amino aromatic group. Advanced techniques such as nucleophilic substitution and condensation reactions are often employed to achieve the desired structural integrity. These synthetic methodologies not only demonstrate the compound’s complexity but also reflect the cutting-edge capabilities of modern organic chemistry.
One of the most compelling aspects of Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]- is its potential as an intermediate in the synthesis of biologically active compounds. Researchers have been particularly interested in its ability to act as a precursor for molecules that target specific enzymatic pathways or receptor binding sites. For instance, derivatives of this compound have shown promise in inhibiting certain kinases and other enzymes implicated in various diseases, including cancer and inflammatory disorders. The aromatic amino group, in particular, has been recognized for its capacity to engage with biological systems through hydrogen bonding and hydrophobic interactions.
The pharmacological profile of Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]- has been studied extensively in vitro and in some cases, in vivo. Preliminary findings suggest that this compound exhibits moderate affinity for certain receptors, which could translate into therapeutic benefits when further optimized. The dual functionality of the molecule allows for fine-tuning its pharmacokinetic properties, making it an attractive candidate for drug development. Additionally, computational modeling has been employed to predict how this compound might interact with biological targets, providing valuable insights into its potential efficacy.
In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving treatment outcomes. Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]- stands out as a promising candidate due to its unique structural features and functional groups. Its incorporation into drug candidates could lead to breakthroughs in treating conditions that are currently challenging to manage effectively. The ongoing research into this compound highlights the importance of interdisciplinary collaboration between synthetic chemists, pharmacologists, and biochemists.
The future directions for research on Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]- are multifaceted. Further investigations are needed to fully elucidate its mechanism of action and to explore its potential applications in treating neurological disorders, infectious diseases, and metabolic conditions. Additionally, green chemistry principles are being integrated into its synthesis to make the process more sustainable and environmentally friendly. These efforts align with global initiatives aimed at promoting responsible chemical research and development.
As our understanding of molecular interactions continues to evolve, compounds like Cyclohexanol,4-[[(2-aminophenyl)methyl]amino]- will play an increasingly critical role in shaping the future of medicine. Their ability to serve as versatile intermediates and lead compounds underscores their significance in pharmaceutical innovation. By leveraging advanced synthetic techniques and computational tools, researchers can harness their potential to develop safer and more effective therapeutic agents that address unmet medical needs.
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